![molecular formula C19H17F3N6O B302681 N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B302681.png)
N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for the treatment of B-cell malignancies.
作用機序
N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine selectively binds to the BTK enzyme, which is a key component of the BCR signaling pathway. BTK is activated upon binding of the BCR to its antigen, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine blocks these signaling events, leading to apoptosis of B-cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has been shown to selectively inhibit BTK in vitro and in vivo, leading to inhibition of BCR signaling and apoptosis of B-cells. N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has also been shown to have minimal off-target effects on other kinases, indicating its high selectivity for BTK. In preclinical studies, N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has demonstrated good pharmacokinetic properties, including oral bioavailability and good tissue penetration.
実験室実験の利点と制限
One of the main advantages of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has also shown good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is its limited solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.
将来の方向性
For the development of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine include combination therapy and the exploration of new indications, such as autoimmune diseases.
合成法
The synthesis of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves several steps, starting from commercially available starting materials. The key step is the cyclization of 2,4-difluoroaniline with 4-fluoroaniline in the presence of a base to form the triazine ring. The morpholine group is introduced in the final step by reacting the triazine intermediate with morpholine in the presence of a coupling agent.
科学的研究の応用
N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine inhibits BCR signaling and induces apoptosis in B-cell lines derived from patients with CLL and MCL. In vivo studies have demonstrated the efficacy of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine in mouse models of CLL and MCL, leading to tumor regression and prolonged survival.
特性
製品名 |
N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
---|---|
分子式 |
C19H17F3N6O |
分子量 |
402.4 g/mol |
IUPAC名 |
2-N-(2,4-difluorophenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H17F3N6O/c20-12-1-4-14(5-2-12)23-17-25-18(24-16-6-3-13(21)11-15(16)22)27-19(26-17)28-7-9-29-10-8-28/h1-6,11H,7-10H2,(H2,23,24,25,26,27) |
InChIキー |
WNDVKPDDZQAJFN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=C(C=C(C=C3)F)F)NC4=CC=C(C=C4)F |
正規SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=C(C=C(C=C3)F)F)NC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。